5-Chloro-8-methylquinoline-3-carboxamide
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Overview
Description
5-Chloro-8-methylquinoline-3-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methylquinoline-3-carboxamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-Chloro-8-methylquinoline-3-carboxylic acid, which serves as the precursor.
Amidation Reaction: The carboxylic acid is then converted to the corresponding carboxamide through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-methylquinoline-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Amidation and Esterification: The carboxamide group can participate in amidation and esterification reactions to form new amide or ester derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline N-oxides or reduced quinoline derivatives .
Scientific Research Applications
5-Chloro-8-methylquinoline-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Synthesis: It serves as an intermediate in the synthesis of other quinoline derivatives with potential therapeutic applications.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-8-methylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. This mechanism is similar to that of other quinoline derivatives, which are known to exhibit antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-Chloroquinoline-3-carboxamide: Lacks the methyl group at the 8th position.
8-Methylquinoline-3-carboxamide: Lacks the chlorine atom at the 5th position.
Quinoline-3-carboxamide: Lacks both the chlorine atom and the methyl group.
Uniqueness
The presence of both the chlorine atom at the 5th position and the methyl group at the 8th position in 5-Chloro-8-methylquinoline-3-carboxamide makes it unique compared to other similar compounds.
Properties
CAS No. |
1296950-50-9 |
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Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
5-chloro-8-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C11H9ClN2O/c1-6-2-3-9(12)8-4-7(11(13)15)5-14-10(6)8/h2-5H,1H3,(H2,13,15) |
InChI Key |
CLJUICORFLYBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C=N2)C(=O)N |
Origin of Product |
United States |
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